

# Protocol for Assessing CFTR Function Following Nesolicaftor Treatment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **TR 428**

Cat. No.: **B025193**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Application Notes

### Introduction

Nesolicaftor (PTI-428) is a novel cystic fibrosis transmembrane conductance regulator (CFTR) amplifier designed to increase the expression of the CFTR protein. This mechanism suggests its potential as a component of combination therapies for cystic fibrosis (CF) to enhance the overall response to CFTR modulators. This document provides a detailed protocol for assessing the functional consequences of Nesolicaftor treatment on the CFTR protein, both *in vitro* and *in vivo*. The following protocols are intended to guide researchers in the comprehensive evaluation of Nesolicaftor's efficacy.

### Mechanism of Action

Nesolicaftor acts as a CFTR amplifier, working to increase the amount of CFTR protein produced by the cell. In cystic fibrosis, mutations in the CFTR gene can lead to misfolded and rapidly degraded proteins, resulting in insufficient functional CFTR at the cell surface. By increasing the production of CFTR protein, Nesolicaftor aims to provide more substrate for other CFTR modulators, such as correctors and potentiators, to act upon, thereby augmenting their therapeutic effect.

## Data Presentation

The following tables summarize the expected quantitative outcomes from various assays used to assess CFTR function after treatment with Nesolicaftor, typically in combination with other CFTR modulators.

Table 1: In Vitro Assessment of Nesolicaftor in Combination with Elexacaftor/Tezacaftor/Ivacaftor (ETI) in Primary Human Bronchial Epithelial (CFBE) Cells

| Parameter                                    | Treatment Group | Mean Value       | Standard Deviation | Unit                      |
|----------------------------------------------|-----------------|------------------|--------------------|---------------------------|
| CFTR-dependent $I_{sc}$                      | ETI             | 15               | 2.5                | $\mu\text{A}/\text{cm}^2$ |
| ETI +<br>Nesolicaftor (10<br>$\mu\text{M}$ ) |                 | 3.0              |                    | $\mu\text{A}/\text{cm}^2$ |
| CFTR mRNA<br>Expression                      | ETI             | 1.0 (normalized) | 0.2                | Relative Units            |
| ETI +<br>Nesolicaftor (10<br>$\mu\text{M}$ ) |                 | 0.5              |                    | Relative Units            |

Data derived from a study on F508del homozygous primary human CFBE cells.

Table 2: Clinical Assessment of Nesolicaftor in Combination Therapies

| Parameter      | Patient Population   | Treatment Group                                    | Mean Change from Baseline | Comparison to Placebo |
|----------------|----------------------|----------------------------------------------------|---------------------------|-----------------------|
| Sweat Chloride | F508del homozygous   | Dirocaftor + Posenacaftor + Nesolicaftor           | -29 mmol/L                | -29 mmol/L            |
| ppFEV1         | F508del homozygous   | Dirocaftor + Posenacaftor + Nesolicaftor           | +8 percentage points      | +8 percentage points  |
| Sweat Chloride | F508del homozygous   | High-dose Posenacaftor + Dirocaftor + Nesolicaftor | -19 mmol/L                | -24 mmol/L            |
| ppFEV1         | F508del homozygous   | High-dose Posenacaftor + Dirocaftor + Nesolicaftor | +5%                       | Not Reported          |
| ppFEV1         | On Orkambi treatment | Nesolicaftor (50 mg) add-on                        | +5.2 percentage points    | Not Reported          |

Data compiled from Phase 1/2 clinical trials.

## Experimental Protocols

### 1. In Vitro Assessment: Ussing Chamber Assay

This protocol details the measurement of CFTR-dependent ion transport in primary human bronchial epithelial cells cultured at an air-liquid interface.

Materials:

- Ussing Chamber System
- Voltage-Clamp Amplifier

- Ringer's Solution (in mM: 115 NaCl, 25 NaHCO<sub>3</sub>, 2.4 KH<sub>2</sub>PO<sub>4</sub>, 1.24 K<sub>2</sub>HPO<sub>4</sub>, 1.2 CaCl<sub>2</sub>, 1.2 MgCl<sub>2</sub>, 10 D-glucose), warmed to 37°C and bubbled with 95% O<sub>2</sub>/5% CO<sub>2</sub>
- Amiloride (100 µM)
- Forskolin (10 µM)
- Ivacaftor (1 µM)
- CFTRinh-172 (10 µM)
- Nesolicaftor (PTI-428)

**Procedure:**

- Culture primary human bronchial epithelial cells on permeable supports until a confluent monolayer is formed.
- Treat the cells with Nesolicaftor (e.g., 10 µM) and/or other CFTR modulators for 24 hours prior to the experiment.
- Mount the permeable supports in the Ussing chambers, filled with pre-warmed and gassed Ringer's solution.
- Allow the system to equilibrate for 20-30 minutes, monitoring the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
- Measure the baseline short-circuit current (I<sub>sc</sub>).
- Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
- Once a new stable baseline is achieved, add forskolin to both the apical and basolateral chambers to activate CFTR through cAMP stimulation.
- Acutely add a potentiator, such as Ivacaftor, to the apical chamber to maximize CFTR channel gating.
- After the I<sub>sc</sub> peaks, add CFTRinh-172 to the apical chamber to inhibit CFTR-specific current.

- The difference in  $I_{sc}$  before and after the addition of CFTRinh-172 represents the CFTR-dependent current.

## 2. In Vitro Assessment: Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay provides a functional readout of CFTR activity in a 3D cell culture model.

### Materials:

- Patient-derived intestinal organoids
- Basement membrane matrix
- 96-well plates
- Forskolin (5  $\mu$ M)
- Calcein green stain
- Confocal microscope with live-cell imaging capabilities
- Nesolicaftor (PTI-428)

### Procedure:

- Seed 30-80 organoids per well in a 96-well plate with basement membrane matrix.
- Pre-treat the organoids with Nesolicaftor and/or other CFTR modulators for 24 hours.
- Stain the organoids with calcein green.
- Acquire baseline images of the organoids using a confocal microscope.
- Add forskolin to the culture medium to stimulate CFTR-mediated fluid secretion into the organoid lumen.
- Capture time-lapse images of the organoids every 10-15 minutes for at least 60 minutes.

- Quantify the change in organoid area over time. The area under the curve (AUC) is a measure of CFTR function.

### 3. In Vivo Assessment: Sweat Chloride Test

This is the gold-standard diagnostic test for CF and is used to assess the in vivo response to CFTR modulators.

Materials:

- Pilocarpine solution
- Electrodes
- Iontophoresis device
- Sweat collection device (gauze, filter paper, or Macrodri®)
- Chloridometer

Procedure:

- Clean a small area of the forearm.
- Place a pilocarpine-soaked electrode on the prepared area and a saline-soaked electrode nearby.
- Apply a small, painless electrical current for 5-10 minutes (pilocarpine iontophoresis) to stimulate sweat production.
- Remove the electrodes and clean the area.
- Place a pre-weighed sweat collection device over the stimulated area for 30 minutes.
- Remove the collection device and weigh it to determine the amount of sweat collected.
- Analyze the chloride concentration in the collected sweat using a chloridometer.

### 4. In Vivo Assessment: Nasal Potential Difference (NPD)

NPD measurement assesses ion transport across the nasal epithelium *in vivo*.

Materials:

- High-impedance voltmeter
- Exploring and reference electrodes
- Perfusion solutions:
  - Ringer's solution
  - Ringer's solution with amiloride (100  $\mu$ M)
  - Chloride-free Ringer's solution with amiloride
  - Chloride-free Ringer's solution with amiloride and a  $\beta$ -agonist (e.g., isoproterenol)

Procedure:

- Place the reference electrode on the forearm.
- Gently place the exploring electrode on the inferior turbinate of the nasal passage.
- Sequentially perfuse the nasal epithelium with the different solutions, allowing the potential difference to stabilize with each solution.
- The change in potential difference in response to the chloride-free and  $\beta$ -agonist-containing solution reflects CFTR function.

## Mandatory Visualizations







[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Protocol for Assessing CFTR Function Following Nesolicaftor Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b025193#protocol-for-assessing-cftr-function-after-nesolicaftor-treatment\]](https://www.benchchem.com/product/b025193#protocol-for-assessing-cftr-function-after-nesolicaftor-treatment)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)